molecular formula C16H14N2OS2 B2782126 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1234934-50-9

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2782126
CAS RN: 1234934-50-9
M. Wt: 314.42
InChI Key: YQGVBQBTBIROPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide, also known as PTAA, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of organic electronics, optoelectronics, and materials science.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound acts as a hole-transporting material in organic electronic devices. It has been shown to have a high hole mobility, which makes it an efficient material for transporting positive charges in these devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and biocompatible, which makes it a promising material for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is its high hole mobility, which makes it an efficient material for use in organic electronic devices. It is also non-toxic and biocompatible, which makes it a promising material for use in biomedical applications. However, this compound has some limitations for lab experiments, such as its high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the study of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of this compound's potential use in biomedical applications, such as in drug delivery and tissue engineering. Additionally, this compound could be further studied for its potential use in other fields, such as in the development of high-performance organic semiconductors and optoelectronic devices.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its high hole mobility, non-toxicity, and biocompatibility make it a promising material for use in organic electronic devices and biomedical applications. However, its high cost and complex synthesis method are limitations for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other fields.

Synthesis Methods

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can be synthesized through a multistep reaction process. The first step involves the synthesis of 2-bromo-5-nitropyridine, which is then reacted with 3-thiophenemethanol to obtain the intermediate compound, 2-(pyridin-2-ylmethylthio)-3-(thiophen-3-ylmethyl)nitrobenzene. This intermediate compound is then reduced to the corresponding amine, which is further reacted with thiophene-2-carboxylic acid to obtain this compound.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide has been extensively studied for its potential use in organic electronics and optoelectronics. It has been used as a hole-transporting material in organic solar cells, organic light-emitting diodes, and field-effect transistors. This compound has also been investigated for its potential use in materials science, such as in the development of high-performance organic semiconductors.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(15-5-3-8-21-15)18(10-13-6-9-20-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGVBQBTBIROPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.